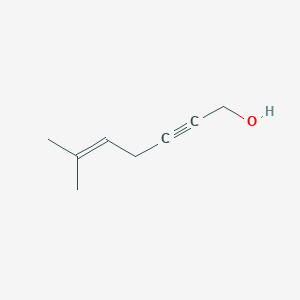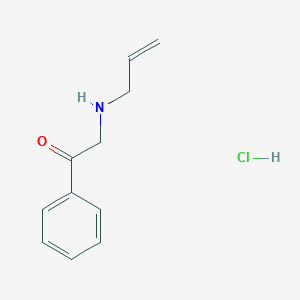
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride is an organic compound with the molecular formula C11H13NO·HCl. This compound is known for its unique structure, which includes a phenyl group attached to an ethanone backbone with a prop-2-enylamino substituent. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride typically involves the reaction of 2-bromoacetophenone with prop-2-enylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5COCH2Br+CH2=CHCH2NH2→C6H5COCH2NHCH2CH=CH2+HBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and purity. The use of solid acid catalysts, such as ceria-alumina, can facilitate the reaction under milder conditions, making the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their chemical structure and activity.
Comparación Con Compuestos Similares
2-Amino-1-phenylethanone: Another compound with a phenyl group and an amino substituent on the ethanone backbone.
Uniqueness: 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride is unique due to its prop-2-enylamino substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Número CAS |
112698-37-0 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
1-phenyl-2-(prop-2-enylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-8-12-9-11(13)10-6-4-3-5-7-10;/h2-7,12H,1,8-9H2;1H |
Clave InChI |
RBTSHEPUEDJJPP-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCC(=O)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


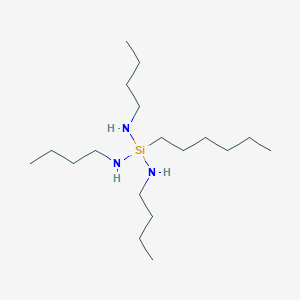

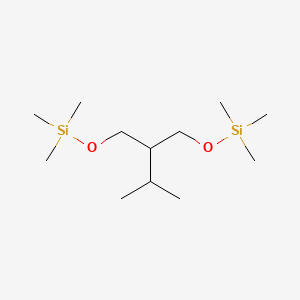
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
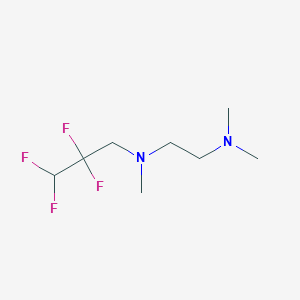

![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
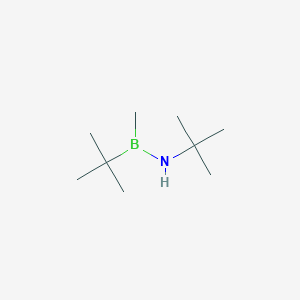
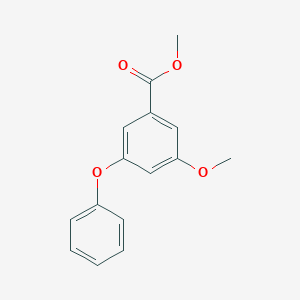
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)

